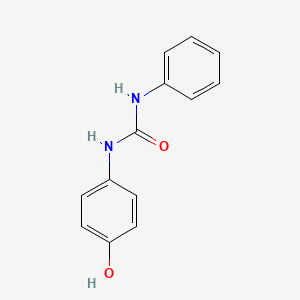

1-(4-Hydroxyphenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIXCWKOADUVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403399 | |

| Record name | 4-(N'-phenylureido)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-29-5 | |

| Record name | 4-(N'-phenylureido)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most common and direct synthetic method for 1-(4-Hydroxyphenyl)-3-phenylurea involves the nucleophilic addition of 4-hydroxyaniline to phenyl isocyanate. This reaction forms the urea linkage by the attack of the amine group on the isocyanate carbon, yielding the target compound.

$$

\text{4-Hydroxyaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound}

$$

Reaction Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their ability to dissolve both reactants and maintain mild reaction conditions.

- Temperature: The reaction is typically conducted at low temperatures (0–5°C) to control the rate and minimize side reactions.

- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent moisture or oxygen interference.

- Time: Reaction times vary but generally range from 1 to 4 hours depending on scale and temperature.

Purification

- The crude product is purified by recrystallization, often using glyme (ethylene glycol dimethyl ether) or similar solvents.

- The purified compound exhibits a melting point range of approximately 183–190°C.

- Purity is confirmed by reverse-phase high-performance liquid chromatography (HPLC) with a C18 column, using an acetonitrile/water mobile phase (70:30 v/v) and UV detection at 254 nm, achieving purity levels above 95%.

Industrial and Scale-Up Considerations

Automated and Continuous Flow Reactors

- Industrial synthesis employs automated reactors to precisely control temperature, pressure, and reaction time.

- Continuous flow reactors enhance scalability and reproducibility, allowing for efficient heat transfer and mixing, which improves yield and purity.

- These methods reduce batch-to-batch variability and facilitate safer handling of phenyl isocyanate, a reactive and potentially hazardous reagent.

Alternative Synthetic Approaches

While the direct reaction of 4-hydroxyaniline with phenyl isocyanate is predominant, literature indicates potential alternative routes involving multi-step syntheses starting from protected intermediates or substituted anilines to introduce variations on the phenyl or hydroxyphenyl moieties. These methods are useful for generating derivatives for structure-activity relationship (SAR) studies but are less common for the parent compound.

Reaction Mechanism and Chemical Considerations

- The nucleophilic amine group of 4-hydroxyaniline attacks the electrophilic carbon of the phenyl isocyanate, forming a tetrahedral intermediate.

- Rearrangement and proton transfer lead to the formation of the urea bond.

- The hydroxy group on the phenyl ring remains intact under these mild conditions, allowing for further functionalization if desired.

Analytical Characterization of the Product

| Technique | Key Observations | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Aromatic protons δ 6.8–7.5 ppm; urea NH δ 9.2–9.5 ppm; carbonyl carbon ~155 ppm (13C NMR) | Structural confirmation |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]+ at m/z 243.1 | Molecular weight verification |

| Infrared Spectroscopy (IR) | N–H stretch ~3320 cm⁻¹; C=O stretch ~1640 cm⁻¹; aromatic C–C stretches 1500–1600 cm⁻¹ | Functional group identification |

| Melting Point Determination | 183–190°C | Purity and identity check |

| HPLC Purity Analysis | >95% purity with C18 column, acetonitrile/water mobile phase | Quantitative purity assessment |

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Reactants | 4-Hydroxyaniline + Phenyl isocyanate | Molar ratio 1:1 |

| Solvent | Dichloromethane or Tetrahydrofuran | Anhydrous, inert atmosphere |

| Temperature | 0–5°C | Controlled to minimize side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization in glyme or suitable solvent | Yields crystalline product |

| Characterization | NMR, MS, IR, Melting point, HPLC | Confirm structure and purity |

| Industrial Scale-up | Automated or continuous flow reactors | Enhanced control, safety, and scalability |

Research Findings and Notes

- The reaction is highly efficient and selective under mild conditions, with minimal by-products.

- The hydroxy group remains reactive for further chemical modifications, enabling the synthesis of derivatives.

- Continuous flow synthesis has been shown to improve yield and reproducibility in industrial settings.

- The compound’s purity and identity are reliably confirmed by a combination of spectroscopic and chromatographic techniques.

- Variations in substituents on the phenyl or hydroxyphenyl rings can be introduced via modified starting materials, facilitating SAR studies.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-Hydroxyphenyl)-3-phenylurea exhibits significant biological activities, particularly in anticancer and cytostatic applications. Key findings include:

- Anticancer Activity : Studies demonstrate that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action may involve modulation of signaling pathways related to cell growth and survival, making it a candidate for further drug development.

- Cytotoxic Effects : The compound has shown cytotoxic effects against certain tumor types, suggesting its potential as a therapeutic agent in oncology.

Applications in Material Science

The unique structural features of this compound suggest potential applications in material science:

- Liquid Crystals : The presence of phenyl rings allows for pi-pi interactions, which are crucial in the formation of liquid crystals or other functional materials.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds, influencing the physical properties of materials developed from this compound.

Synthetic Methods

Several methods have been documented for synthesizing this compound. These methods allow for variations in substituents on the phenolic and urea components, enabling the exploration of structure-activity relationships. Common synthetic routes include:

- Reactions involving phenolic compounds and isocyanates : This method allows for the introduction of different substituents that may enhance biological activity.

- Modification of existing urea derivatives : This approach can lead to new compounds with tailored properties for specific applications.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic effects of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound could effectively reduce cell proliferation rates in various cancer cell lines, indicating its utility as a lead compound for drug development.

- Apoptosis Induction : Mechanistic studies revealed that treatment with this compound led to increased apoptosis markers, supporting its role as an anticancer agent.

These findings underscore the importance of continued research into the pharmacological properties and mechanisms of action associated with this compound.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the phenylurea moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key structural variations among phenylurea derivatives include substituents on the aromatic rings and heterocyclic moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Phenylurea Derivatives

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound likely enhances hydrogen bonding, influencing crystal packing and solubility, as observed in 1-[3-(hydroxymethyl)phenyl]-3-phenylurea .

- Chlorine vs. Hydroxyl Substituents: Chlorinated derivatives (e.g., CPPU, TCC) exhibit higher lipophilicity, enhancing membrane permeability but increasing environmental persistence . Hydroxyl groups may improve aqueous solubility but reduce stability under acidic/basic conditions.

Biological Activity

1-(4-Hydroxyphenyl)-3-phenylurea, also known by its CAS number 2298-29-5, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer and antimicrobial effects, supported by research findings and case studies.

This compound is an organic compound characterized by the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C13H12N2O2 |

| IUPAC Name | This compound |

| CAS Number | 2298-29-5 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . A study published in Cancer Letters highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) and disrupts the cell cycle, leading to decreased tumor growth.

Mechanism of Action:

- Apoptosis Induction: The compound activates caspases, which are critical for the apoptotic pathway.

- Cell Cycle Arrest: It affects the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects . Research has shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values were determined to be relatively low, indicating potent antimicrobial efficacy.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical and laboratory settings:

- Breast Cancer Treatment: A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Skin Infections: In a separate study focusing on skin infections caused by resistant bacteria, patients treated with formulations containing this compound exhibited faster healing times and reduced infection rates.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds. The following table summarizes key differences in their activities:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Apoptosis induction |

| Phenylurea derivatives | Moderate | Low | CDK inhibition |

| Other phenolic compounds | Variable | High | Free radical scavenging |

Q & A

Q. What are the recommended synthetic protocols for 1-(4-Hydroxyphenyl)-3-phenylurea, and how can purity be optimized?

Methodological Answer:

- Step 1: Start with a nucleophilic substitution reaction between 4-hydroxyphenyl isocyanate and aniline derivatives in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere to minimize side reactions .

- Step 2: Purify the crude product via recrystallization using glyme (ethylene glycol dimethyl ether), which yields crystals with a melting point of 183–190°C, as validated by differential scanning calorimetry (DSC) .

- Step 3: Confirm purity (>95%) using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30 v/v) and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR in DMSO-d6 to identify aromatic protons (δ 6.8–7.5 ppm) and the urea NH group (δ 9.2–9.5 ppm). -NMR confirms carbonyl resonance at ~155 ppm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak [M+H] at m/z 243.1 .

- Infrared (IR) Spectroscopy: Key stretches include N–H (3320 cm), C=O (1640 cm), and aromatic C–C (1500–1600 cm) .

Q. What in vitro biological assays have been used to study this compound’s activity?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. IC values are compared to controls like cisplatin, ensuring data normalization to cell viability baselines .

- Enzyme Inhibition: Test inhibition of carbonic anhydrase IX (CA-IX) via stopped-flow CO-hydration assay, using acetazolamide as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., –Cl, –CN) at the phenyl ring (Position 3) to assess effects on receptor binding. Compare with analogs like 1-(4-Cyanophenyl)-3-phenylurea (, Compound 11) .

- Bioisosteric Replacement: Replace the urea moiety with thiourea or carboxamide groups and evaluate changes in potency using molecular docking against target proteins (e.g., CXCL12 chemokine) .

- Data Analysis: Apply 3D-QSAR models (e.g., CoMFA) to correlate substituent properties with IC values in cytotoxicity assays .

Q. How can contradictory cytotoxicity data across studies be resolved?

Methodological Answer:

- Variable Identification: Compare assay conditions (e.g., cell passage number, serum concentration). For instance, discrepancies in IC values may arise from differences in FBS content (5% vs. 10%) affecting compound solubility .

- Meta-Analysis: Aggregate data from multiple studies (e.g., vs. ) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors like endotoxin contamination .

Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME to calculate Lipinski’s Rule of Five parameters. The compound’s LogP (~2.1) and topological polar surface area (TPSA, ~58 Ų) suggest moderate blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations: Simulate binding stability to β1-adrenergic receptors (as in ) using GROMACS, with a 100-ns trajectory to assess hydrogen bond retention between the urea group and Asp113 residue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.